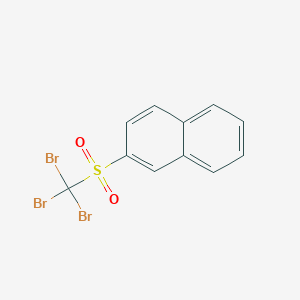
2-(Tribromomethanesulfonyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tribromomethanesulfonyl)naphthalene is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by the presence of a naphthalene ring substituted with a tribromomethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tribromomethanesulfonyl)naphthalene typically involves the bromination of naphthalene followed by sulfonylation. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form 2-bromonaphthalene. This intermediate is then treated with tribromomethanesulfonyl chloride under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tribromomethanesulfonyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the tribromomethanesulfonyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted naphthalene derivatives, while oxidation reactions can produce naphthoquinones or other oxidized products .
Scientific Research Applications
2-(Tribromomethanesulfonyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Tribromomethanesulfonyl)naphthalene involves its interaction with molecular targets through its sulfonyl and bromine groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromonaphthalene: A simpler brominated derivative of naphthalene, used in similar synthetic applications.
Naphthalene-2-sulfonic acid: Another sulfonyl derivative of naphthalene, used in the production of dyes and pigments.
2,4,6-Tribromophenol: A tribrominated phenol compound with similar bromine content but different chemical properties and applications.
Uniqueness
2-(Tribromomethanesulfonyl)naphthalene is unique due to the combination of its tribromomethanesulfonyl group and naphthalene ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
85095-67-6 |
|---|---|
Molecular Formula |
C11H7Br3O2S |
Molecular Weight |
442.95 g/mol |
IUPAC Name |
2-(tribromomethylsulfonyl)naphthalene |
InChI |
InChI=1S/C11H7Br3O2S/c12-11(13,14)17(15,16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
QVEZHRZYWJBDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















